Methyl 5-fluoro-3-iodopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-3-iodopyridine-2-carboxylate is a heterocyclic organic compound that belongs to the class of fluoropyridines It is characterized by the presence of fluorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-3-iodopyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the introduction of the fluorine atom via electrophilic fluorination, followed by iodination using iodine or iodine-containing reagents. The carboxylate group is then introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-iodopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups in place of the iodine atom.
Scientific Research Applications
Methyl 5-fluoro-3-iodopyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s fluorinated structure makes it useful in the development of radiolabeled molecules for imaging studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3-iodopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-iodopyridine-2-carboxylate
- Methyl 5-bromo-3-iodopyridine-2-carboxylate
- Methyl 5-fluoro-3-bromopyridine-2-carboxylate
Uniqueness
Methyl 5-fluoro-3-iodopyridine-2-carboxylate is unique due to the presence of both fluorine and iodine atoms on the pyridine ring This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
methyl 5-fluoro-3-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5FINO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |
InChI Key |
NEJSHIAXTOCLKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.